molecular formula C6H8N4 B8061414 Cyclopropyl-[1,2,4]triazin-3-YL-amine CAS No. 1086393-22-7

Cyclopropyl-[1,2,4]triazin-3-YL-amine

Cat. No.: B8061414
CAS No.: 1086393-22-7
M. Wt: 136.15 g/mol
InChI Key: UUBDQOPXLDAQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl-[1,2,4]triazin-3-YL-amine is a heterocyclic compound that features a cyclopropyl group attached to a triazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[1,2,4]triazin-3-YL-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imine intermediate derived from the reaction of a suitable aldehyde with a precursor amine. This reaction is usually carried out at room temperature for 12 hours, followed by cyclization in an acidic medium under heating .

Industrial Production Methods

Industrial production methods for this compound often involve the use of microwave-assisted synthesis, solid-phase synthesis, and multicomponent one-pot reactions. These methods are designed to optimize yield and purity while minimizing reaction time and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[1,2,4]triazin-3-YL-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various electrophiles and nucleophiles. Reaction conditions typically involve controlled temperatures and the use of solvents such as dioxane and water .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic displacement reactions can yield substituted triazine derivatives, while electrophilic addition reactions can produce various adducts .

Scientific Research Applications

Cyclopropyl-[1,2,4]triazin-3-YL-amine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Cyclopropyl-[1,2,4]triazin-3-YL-amine can be compared with other similar compounds, such as:

This compound is unique due to its specific cyclopropyl substitution, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-cyclopropyl-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-2-5(1)9-6-7-3-4-8-10-6/h3-5H,1-2H2,(H,7,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBDQOPXLDAQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601286635
Record name 1,2,4-Triazin-3-amine, N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601286635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086393-22-7
Record name 1,2,4-Triazin-3-amine, N-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086393-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazin-3-amine, N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601286635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.